molecular formula C20H14FN5O4 B2820828 N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide CAS No. 1021020-56-3

N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B2820828
CAS No.: 1021020-56-3
M. Wt: 407.361
InChI Key: YYKZQJOPZMOZPH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that features a unique combination of benzodioxole, fluorophenyl, and pyrazolotriazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde.

    Synthesis of the Pyrazolotriazinone Core: This involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate, which is then cyclized with cyanogen bromide to yield the pyrazolotriazinone core.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the pyrazolotriazinone core using acetic anhydride and a suitable base under reflux conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazolotriazinone core, potentially converting the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the pyrazolotriazinone core could inhibit enzyme activity by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide imparts unique electronic properties that can influence its biological activity and chemical reactivity.
  • Activity: Fluorine substitution often enhances the metabolic stability and binding affinity of compounds, potentially making this compound more effective in its applications compared to its chlorinated or methylated analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O4/c21-13-3-1-12(2-4-13)15-8-16-20(28)25(22-10-26(16)24-15)9-19(27)23-14-5-6-17-18(7-14)30-11-29-17/h1-8,10H,9,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKZQJOPZMOZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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